5-Benzyl-5-azaspiro[2.5]octan-1-amine
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Overview
Description
5-Benzyl-5-azaspiro[25]octan-1-amine is a chemical compound with the molecular formula C14H20N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a nitrogen atom within a spiro[25]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-azaspiro[2.5]octan-1-amine typically involves the reaction of a suitable spirocyclic precursor with a benzylating agent. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5-azaspiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl bromide (C6H5CH2Br) with sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Scientific Research Applications
5-Benzyl-5-azaspiro[2.5]octan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-5-azaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-5-azaspiro[2.4]heptan-1-amine
- 5-Benzyl-5-azaspiro[3.5]nonan-1-amine
- 5-Benzyl-5-azaspiro[4.5]decane-1-amine
Uniqueness
5-Benzyl-5-azaspiro[2.5]octan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-benzyl-5-azaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C14H20N2/c15-13-9-14(13)7-4-8-16(11-14)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 |
InChI Key |
HRHOQWHMSDKGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2N)CN(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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